

An In-depth Technical Guide to the Stereochemistry of Erigeside C

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Compound of Interest

Compound Name: *Erigeside C*

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This guide provides a detailed examination of the stereochemistry of **Erigeside C**, a naturally occurring phenolic glycoside. **Erigeside C**, also known as Glucosyringic acid or 1-O-syringoyl- β -D-glucopyranoside, possesses a well-defined three-dimensional structure that is crucial for its biological activity and interaction with molecular targets. This document outlines the established stereochemical configuration of **Erigeside C**, supported by spectroscopic data and synthetic principles. It also provides detailed experimental methodologies for the techniques used in its structural elucidation.

Chemical Structure and Stereochemical Assignment

Erigeside C is comprised of a syringic acid aglycone linked to a β -D-glucopyranose moiety via an O-glycosidic bond at the anomeric carbon (C-1) of the glucose unit. The systematic IUPAC name for **Erigeside C** is 3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid. This nomenclature precisely defines the absolute configuration of all chiral centers within the glucose ring.

The stereochemistry of **Erigeside C** is characterized by:

- The D-configuration of the glucose unit: This is determined by the orientation of the hydroxyl group at C-5. In D-glucose, the CH₂OH group at C-5 is oriented on the same side as the hydroxyl group at C-4 in the Fischer projection.
- The β-anomeric configuration of the glycosidic linkage: This refers to the orientation of the syringic acid moiety at the anomeric carbon (C-1) of the glucose ring. In the β-configuration, the substituent at C-1 is equatorial in the most stable chair conformation of the pyranose ring.
- The pyranose form of the glucose: The glucose unit exists as a six-membered ring.

The complete stereochemical structure is unambiguously represented by its SMILES string:
COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O)OC(=O)O.[1]

Spectroscopic Data for Stereochemical Elucidation

The stereochemistry of **Erigeside C** is primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) of the protons in the glucose ring and Nuclear Overhauser Effect (NOE) correlations are key to establishing the relative stereochemistry and the anomeric configuration.

Table 1: Representative ¹H and ¹³C NMR Data for the Glucopyranosyl Moiety of **Erigeside C**

Position	¹³ C Chemical Shift (δ _c , ppm)	¹ H Chemical Shift (δ _H , ppm)	¹ H Multiplicity	¹ H Coupling Constant (J, Hz)
1'	~102.1	~4.9-5.1	d	~7-8
2'	~73.5	~3.4-3.6	m	
3'	~76.6	~3.4-3.6	m	
4'	~70.2	~3.4-3.6	m	
5'	~77.4	~3.4-3.6	m	
6'	~61.3	~3.7-3.9	m	

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data is compiled from typical values for β -D-glucopyranosides.

The large coupling constant ($J \approx 7-8$ Hz) for the anomeric proton (H-1') is characteristic of a trans-diaxial relationship with H-2', which is indicative of a β -glycosidic linkage in a 4C_1 chair conformation.

Experimental Protocols for Stereochemical Analysis

A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the definitive method for confirming the β -anomeric configuration of **Erigeside C** through-space proton-proton correlations.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of purified **Erigeside C** in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4).
- NMR Instrument: Utilize a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of performing 2D experiments.
- Data Acquisition:
 - Acquire a standard 2D 1H - 1H NOESY or ROESY spectrum.
 - Set the mixing time to an appropriate value (typically 300-800 ms for NOESY) to allow for the development of cross-peaks.
 - Process the data using appropriate software (e.g., TopSpin, Mnova).
- Data Analysis:
 - Identify the diagonal peaks corresponding to the proton resonances of **Erigeside C**.
 - Look for off-diagonal cross-peaks. For confirmation of the β -anomeric linkage, a key correlation would be observed between the anomeric proton (H-1') and the protons on the aglycone (syringic acid), as well as with H-3' and H-5' of the glucose ring. The absence of a strong correlation between H-1' and H-2' would further support the β -configuration.

Single-crystal X-ray diffraction provides the most unambiguous determination of the absolute stereochemistry of a molecule. Although a crystal structure for **Erigeside C** is not readily available in public databases, the following protocol outlines the general procedure.

Experimental Protocol:

- Crystallization: Grow single crystals of **Erigeside C** suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- Data Collection:
 - Mount a suitable crystal on a goniometer.
 - Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu K α or Mo K α radiation.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. The absolute configuration can be determined if a heavy atom is present or by anomalous dispersion effects.

Synthetic Approaches to Control Stereochemistry

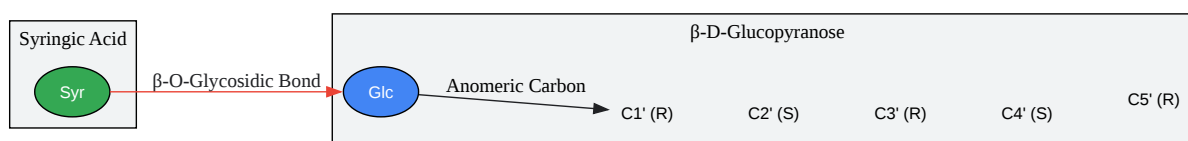
The stereoselective synthesis of **Erigeside C** would require the formation of a β -glycosidic bond. The Koenigs-Knorr reaction or its modern variants are commonly employed for this purpose.

Conceptual Synthetic Workflow:

- Preparation of Glycosyl Donor: The hydroxyl groups of D-glucose are protected (e.g., as acetates), and a leaving group (e.g., a bromide) is introduced at the anomeric position to create a glycosyl donor.

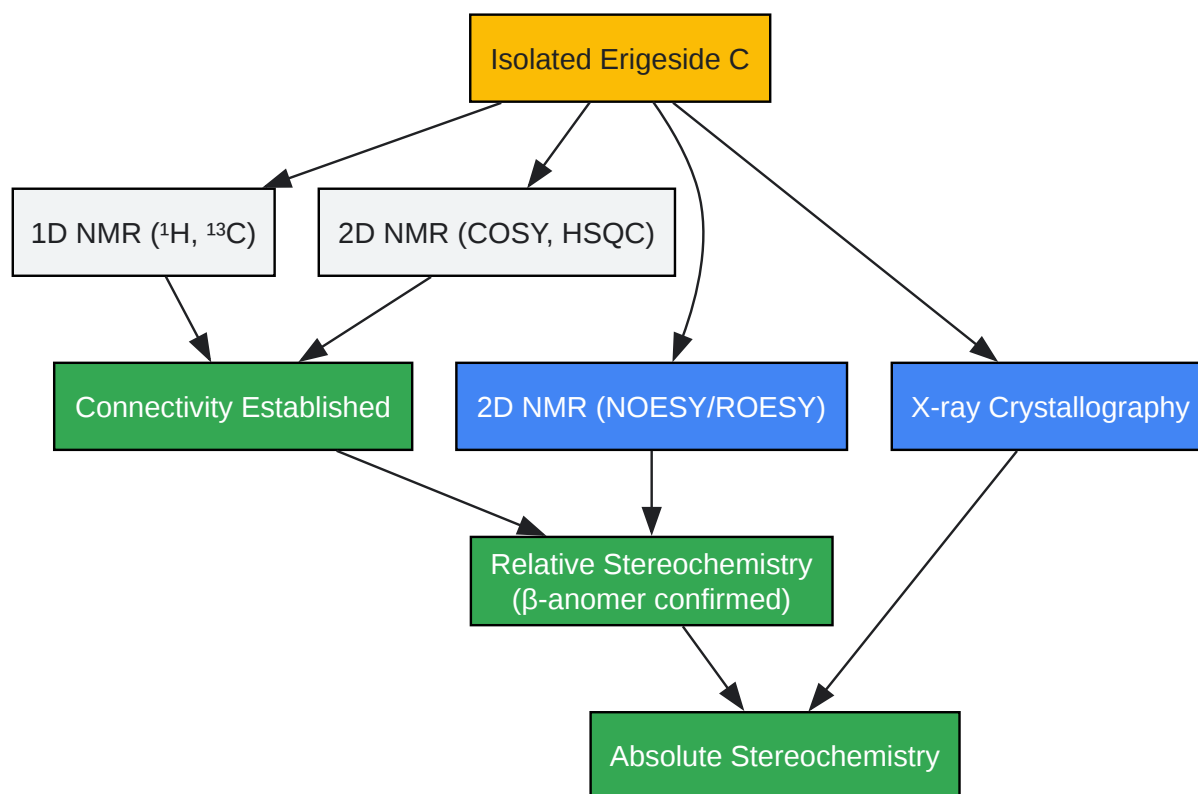
- Glycosylation: The glycosyl donor is reacted with syringic acid (or a protected derivative) in the presence of a promoter (e.g., a silver or mercury salt). The stereochemical outcome at the anomeric center is influenced by the nature of the protecting group at C-2. A participating group (e.g., an acetyl group) at C-2 will favor the formation of the 1,2-trans product, which in the case of glucose, is the β -anomer.
- Deprotection: The protecting groups are removed to yield **Erigeside C**.

Visualizations



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Caption: Key stereochemical features of **Erigeside C**.



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Caption: Workflow for the stereochemical elucidation of **Erigeside C**.

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References

- [1. Glucosyringic acid | C15H20O10 | CID 10383888 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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